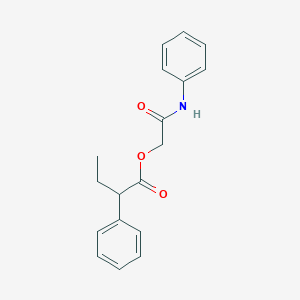

2-Oxo-2-(phenylamino)ethyl 2-phenylbutanoate

Description

Properties

IUPAC Name |

(2-anilino-2-oxoethyl) 2-phenylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-2-16(14-9-5-3-6-10-14)18(21)22-13-17(20)19-15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTSQFDAOKYKQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(phenylamino)ethyl 2-phenylbutanoate typically involves the reaction of ethyl 2-oxo-4-phenylbutyrate with phenylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(phenylamino)ethyl 2-phenylbutanoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-Oxo-2-(phenylamino)ethyl 2-phenylbutanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(phenylamino)ethyl 2-phenylbutanoate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Ethyl 3-Oxo-2-phenylbutanoate

Ethyl 2-Oxo-2-(phenylamino)acetate

3-Oxo-2-phenylbutanamide (APAA)

- Structure : Replaces the ester group with an amide (C₆H₅-C(O)-CH₂-C(O)-NH₂).

- Properties: Solid, MW 177.2 g/mol (C₁₀H₁₁NO₂); used as a reference standard in amphetamine precursor analysis .

Pharmacological Activity Comparisons

Local Anesthetic Derivatives

N-(2-oxo-2-(phenylamino)ethyl) carboxamides (e.g., compounds 4h, 4i, 4j) demonstrated significant surface and infiltration anesthesia activity. For example:

Antimicrobial Derivatives

Hydrazono-3-oxobutanoate derivatives (e.g., 2e–2i) showed moderate antimicrobial activity:

Table 1: Key Properties of Selected Compounds

Table 2: Bioactivity Comparison

Critical Analysis of Structural and Functional Differences

- Oxo Group Position: The 2-oxo vs. 3-oxo configuration affects electronic properties and metabolic stability. For instance, 3-oxo esters are more prone to keto-enol tautomerism, influencing reactivity .

- Ester vs. Amide: Esters (e.g., ethyl 3-oxo-2-phenylbutanoate) are hydrolytically less stable than amides (e.g., APAA), impacting bioavailability .

Biological Activity

2-Oxo-2-(phenylamino)ethyl 2-phenylbutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H19NO3

- Molecular Weight : 273.34 g/mol

This compound features a ketone group, an amino group, and a phenylbutanoate moiety, which may contribute to its biological activity.

The biological activity of this compound is thought to involve the following mechanisms:

- Receptor Binding : The phenylamino group may facilitate binding to specific receptors, influencing neurotransmitter pathways.

- Enzyme Modulation : The compound may act as a substrate or inhibitor for various enzymes involved in metabolic pathways.

- Oxidative Stress Response : Its structure suggests potential interactions with reactive oxygen species (ROS), impacting cellular oxidative stress responses.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The ability to scavenge free radicals can protect cells from oxidative damage, potentially reducing the risk of chronic diseases.

Neuroprotective Effects

Studies suggest that derivatives of this compound may enhance neuroprotection by modulating dopamine levels. This is particularly relevant in models of neurodegenerative disorders, such as Parkinson's disease.

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which are crucial in various inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Neuroprotective | Increased dopamine levels | |

| Anti-inflammatory | Inhibition of cytokine production |

Case Studies

-

Neuroprotective Study :

- In a study involving animal models of Parkinson's disease, administration of this compound resulted in a significant increase in dopamine levels and a reduction in motor deficits compared to control groups. This suggests potential therapeutic applications in neurodegenerative conditions.

-

Antioxidant Research :

- A study evaluated the antioxidant capacity of various phenylbutanoate derivatives, including this compound. Results indicated that the compound effectively reduced oxidative stress markers in vitro, supporting its use as a protective agent against oxidative damage.

-

Anti-inflammatory Effects :

- Clinical trials assessing the anti-inflammatory properties showed that treatment with the compound led to decreased levels of inflammatory markers in patients with chronic inflammatory conditions, highlighting its potential as an anti-inflammatory therapeutic agent.

Q & A

Q. What are the key synthetic strategies for preparing 2-Oxo-2-(phenylamino)ethyl 2-phenylbutanoate?

The synthesis typically involves nucleophilic substitution of 2-chloro-N-arylacetamides under mild, base-catalyzed conditions. For example, copper acetate and DIPEA (diisopropylethylamine) facilitate the substitution of chloride with acetate, forming intermediates like 2-oxo-2-(phenylamino)ethyl acetate. This method avoids harsh reaction conditions, enabling efficient conversion with yields up to 92% in 2 hours .

Q. What analytical techniques are recommended for characterizing 2-Oxo-2-(phenylamino)ethyl esters?

Gas chromatography/mass spectrometry (GC/MS) is a primary method for detecting and quantifying such esters, especially when analyzing reaction byproducts or forensic samples. Structural elucidation can be complemented by NMR spectroscopy to confirm the ester and amide functional groups. These techniques are critical for distinguishing regioisomers and verifying purity .

Q. What safety protocols should be followed when handling this compound?

While specific toxicity data for this compound is limited, structurally related amides (e.g., 3-oxo-2-phenylbutanamide) recommend standard precautions:

- Use nitrile gloves and lab coats to avoid skin contact.

- Work in a fume hood to prevent inhalation.

- Avoid environmental release; collect waste mechanically for proper disposal.

Refer to Safety Data Sheets (SDS) of analogous compounds for guidance .

Advanced Research Questions

Q. How does the choice of base influence reaction efficiency in synthesizing 2-Oxo-2-(phenylamino)ethyl esters?

The base plays a dual role in deprotonating the substrate and stabilizing intermediates. Comparative studies show:

| Base | Yield (%) | Reaction Time | Notes |

|---|---|---|---|

| K₂CO₃ | 65 | 6 hours | Moderate efficiency, slower kinetics |

| DIPEA | 92 | 2 hours | Optimal for fast, high-yield reactions |

| Triethylamine | 75 | 8 hours | Prolonged duration due to weaker base strength |

DIPEA’s non-nucleophilic nature minimizes side reactions, making it ideal for synthesizing sensitive intermediates .

Q. What are the mechanistic insights into the formation of 2-Oxo-2-(phenylamino)ethyl esters?

The reaction proceeds via enolate formation:

Deprotonation of 2-chloro-N-arylacetamide generates a resonance-stabilized enolate.

Copper acetate coordinates with the enolate, facilitating chloride displacement by acetate.

The intermediate ester undergoes hydrolysis under basic conditions to yield hydroxyacetamides.

Mechanistic studies highlight the critical role of copper coordination in accelerating substitution .

Q. How can this compound serve as a precursor in forensic analysis of illicit drug synthesis?

2-Oxo-2-(phenylamino)ethyl esters are structurally analogous to phenylacetone precursors (e.g., ethyl 3-oxo-2-phenylbutyrate). Forensic labs use GC/MS to detect trace amounts in wastewater or synthesis waste, linking them to clandestine amphetamine production. Challenges include differentiating regioisomers and low-concentration detection in complex matrices .

Q. What are the stability considerations for 2-Oxo-2-(phenylamino)ethyl esters under varying storage conditions?

Stability data for related esters suggest:

- Thermal Stability : Decomposition above 150°C; store at 2–8°C.

- Light Sensitivity : Degrades under UV exposure; use amber vials.

- Hydrolytic Sensitivity : Susceptible to hydrolysis in aqueous acidic/basic conditions; store anhydrous.

Long-term stability studies recommend inert atmosphere storage (N₂ or Ar) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.